molecular formula C14H24N4O2 B4373866 N~3~,N~4~-DI(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

N~3~,N~4~-DI(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B4373866
M. Wt: 280.37 g/mol
InChI Key: JKJPNMGXVXKZIB-UHFFFAOYSA-N
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Description

N,N’-di-tert-butyl-1-methyl-1H-pyrazole-3,4-dicarboxamide: is a heterocyclic compound featuring a pyrazole ring substituted with tert-butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-di-tert-butyl-1-methyl-1H-pyrazole-3,4-dicarboxamide typically involves the reaction of 1-methyl-1H-pyrazole-3,4-dicarboxylic acid with tert-butylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: N,N’-di-tert-butyl-1-methyl-1H-pyrazole-3,4-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: N,N’-di-tert-butyl-1-methyl-1H-pyrazole-3,4-dicarboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties .

Industry: The compound is also used in materials science for the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .

Mechanism of Action

The mechanism by which N,N’-di-tert-butyl-1-methyl-1H-pyrazole-3,4-dicarboxamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the derivative and the biological context .

Comparison with Similar Compounds

  • N,N’-di-tert-butyl-1H-pyrazole-3,4-dicarboxamide
  • N,N’-di-tert-butyl-1-methyl-1H-pyrazole-4,5-dicarboxamide
  • N,N’-di-tert-butyl-1H-pyrazole-3,5-dicarboxamide

Uniqueness: N,N’-di-tert-butyl-1-methyl-1H-pyrazole-3,4-dicarboxamide is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-N,4-N-ditert-butyl-1-methylpyrazole-3,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-13(2,3)15-11(19)9-8-18(7)17-10(9)12(20)16-14(4,5)6/h8H,1-7H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJPNMGXVXKZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CN(N=C1C(=O)NC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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